1,6-Dibromohexa-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dibromohexa-2,4-diene: is an organic compound with the molecular formula C6H8Br2. It is a conjugated diene with bromine atoms attached to the terminal carbon atoms. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Dibromohexa-2,4-diene can be synthesized through the bromination of hexa-2,4-diene. The reaction typically involves the addition of bromine (Br2) to hexa-2,4-diene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then separated and purified using industrial-scale distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1,6-Dibromohexa-2,4-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Addition Reactions: The double bonds in the diene can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
Oxidation and Reduction Reactions: The compound can be oxidized to form dibromohexadienones or reduced to form hexadienes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Addition Reactions: Conducted in non-polar solvents like dichloromethane or chloroform, often at room temperature.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of 1,6-dihydroxyhexa-2,4-diene or 1,6-diaminohexa-2,4-diene.
Addition Reactions: Formation of 1,2-dibromohexane or 1,4-dibromohexane.
Oxidation and Reduction Reactions: Formation of dibromohexadienones or hexadienes.
Scientific Research Applications
Chemistry: 1,6-Dibromohexa-2,4-diene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also investigated for its potential use in drug development due to its ability to interact with biological molecules .
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals. Its bromine content makes it effective in enhancing the fire resistance of materials .
Mechanism of Action
The mechanism of action of 1,6-dibromohexa-2,4-diene involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the formation of new bonds with nucleophiles. In addition reactions, the double bonds in the diene react with electrophiles to form addition products. The compound’s reactivity is influenced by the conjugation of the double bonds and the presence of bromine atoms.
Comparison with Similar Compounds
1,4-Dibromo-2-butene: Similar structure but with bromine atoms at different positions.
1,6-Dichlorohexa-2,4-diene: Similar structure but with chlorine atoms instead of bromine.
1,6-Diiodohexa-2,4-diene: Similar structure but with iodine atoms instead of bromine.
Uniqueness: 1,6-Dibromohexa-2,4-diene is unique due to its specific bromine substitution pattern and the conjugation of its double bonds. This structure imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The presence of bromine atoms also enhances its utility in industrial applications, particularly in the production of flame retardants and other brominated compounds.
Properties
Molecular Formula |
C6H8Br2 |
---|---|
Molecular Weight |
239.94 g/mol |
IUPAC Name |
1,6-dibromohexa-2,4-diene |
InChI |
InChI=1S/C6H8Br2/c7-5-3-1-2-4-6-8/h1-4H,5-6H2 |
InChI Key |
UPCQGURPQYFOKT-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CC=CCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.